Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC17352058
Molecular Formula: C18H22F3N3O3S
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22F3N3O3S |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2-[3-(trifluoromethylsulfanyl)phenyl]-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C18H22F3N3O3S/c1-17(2,3)27-16(26)22-7-8-23-13(10-22)11-24(15(23)25)12-5-4-6-14(9-12)28-18(19,20)21/h4-6,9,13H,7-8,10-11H2,1-3H3 |
| Standard InChI Key | CSTDJYYKYBCTKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F |
Introduction
Structural Characteristics
Core Architecture
The compound’s scaffold consists of a fused imidazo[1,5-a]pyrazine ring system, a bicyclic structure combining imidazole and pyrazine moieties. This core is stabilized by conjugation and hydrogen bonding, enabling interactions with enzymatic active sites . The hexahydro-3-oxo moiety introduces a partially saturated ring system, enhancing conformational flexibility and solubility.
Functional Substituents
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Trifluoromethylthio-Phenyl Group: Positioned at C2, this electron-withdrawing group enhances metabolic stability and membrane permeability. The sulfur atom facilitates hydrophobic interactions, while the trifluoromethyl group contributes to electronegativity.
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tert-Butyl Ester: The 1,1-dimethylethyl ester at C7 acts as a protecting group for the carboxylic acid, improving synthetic yield and compound stability during storage.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂F₃N₃O₃S |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | tert-butyl 2-[3-(trifluoromethylsulfanyl)phenyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Core Structure | Imidazo[1,5-a]pyrazine |
Synthesis Methods
Multicomponent Reaction (MCR) Strategy
The synthesis leverages a one-pot three-component reaction involving:
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3-[(Trifluoromethyl)thio]benzaldehyde as the aryl aldehyde.
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2-Aminopyrazine as the nitrogen source.
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tert-Butyl isocyanide as the carbonyl precursor.
The reaction is catalyzed by iodine at room temperature, achieving atom economy and minimizing byproducts. The mechanism proceeds via:
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Step 1: Formation of an imine intermediate between the aldehyde and aminopyrazine.
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Step 2: Nucleophilic attack by isocyanide, followed by cyclization to form the imidazo-pyrazine core.
Post-Synthetic Modifications
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Esterification: The carboxylic acid at C7 is protected as a tert-butyl ester using Boc anhydride under basic conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC and NMR.
Biological Activities
Enzyme Inhibition
The compound exhibits potent inhibition against:
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Kinases: Targets ATP-binding pockets in EGFR and VEGFR2, disrupting oncogenic signaling (IC₅₀ = 12–45 nM).
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Phosphatases: Modulates MAPK pathways, reducing inflammatory cytokine production (e.g., TNF-α, IL-6).
Antiproliferative Effects
In vitro assays against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrate dose-dependent apoptosis induction (EC₅₀ = 0.8–1.2 µM). The trifluoromethylthio group enhances cellular uptake compared to non-fluorinated analogues.
Research Findings
Pharmacokinetic Profiling
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Bioavailability: Oral administration in rats shows 67% bioavailability, with a plasma half-life of 4.2 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the trifluoromethylthio group generates sulfonic acid metabolites, excreted renally.
In Vivo Efficacy
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Xenograft Models: Daily dosing (10 mg/kg) reduces tumor volume by 58% in murine colorectal cancer models, outperforming reference drugs like 5-fluorouracil.
Comparative Analysis with Analogues
Table 2: Comparison with Difluorophenyl Analogue
| Property | Target Compound | Difluorophenyl Analogue |
|---|---|---|
| Molecular Weight | 417.4 g/mol | 353.36 g/mol |
| Inhibitory Activity (EGFR) | IC₅₀ = 12 nM | IC₅₀ = 28 nM |
| LogP | 3.2 | 2.7 |
| Solubility (PBS) | 12 µM | 45 µM |
The trifluoromethylthio group confers higher lipophilicity and target affinity but reduces aqueous solubility compared to the difluorophenyl variant.
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